
1,4-Dioxa-7,13-dithia-10-azacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-7,13-dithia-10-azacyclopentadecane is a macrocyclic compound that contains oxygen, sulfur, and nitrogen atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dioxa-7,13-dithia-10-azacyclopentadecane typically involves the reaction of diethylene glycol with thiourea and formaldehyde under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired macrocyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxa-7,13-dithia-10-azacyclopentadecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as mercury (Hg²⁺), silver (Ag⁺), and lead (Pb²⁺).
Oxidation and Reduction: Can participate in redox reactions, particularly when complexed with metal ions.
Substitution Reactions: The sulfur and nitrogen atoms in the ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., HgCl₂, AgNO₃) in aqueous or organic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Metal Complexes: Stable complexes with metal ions, which can be used in various analytical and industrial applications.
Oxidized Products: Depending on the oxidizing agent, various oxidized forms of the compound can be obtained.
Substituted Derivatives: Substitution reactions yield derivatives with different functional groups attached to the sulfur or nitrogen atoms.
Applications De Recherche Scientifique
1,4-Dioxa-7,13-dithia-10-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and to develop new catalysts.
Biology: Employed in the design of fluorescent probes for detecting metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for removing toxic metal ions from the body.
Industry: Utilized in the development of sensors for environmental monitoring and in the purification of industrial effluents.
Mécanisme D'action
The mechanism by which 1,4-dioxa-7,13-dithia-10-azacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen, oxygen, and sulfur atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. This complexation can alter the chemical and physical properties of the metal ions, making them more detectable or easier to remove from solutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: A macrocyclic compound with four oxygen atoms in the ring, known for its ability to complex with metal ions.
1,4,7,10-Tetrathiacyclododecane: Contains four sulfur atoms in the ring and is used in similar applications as 1,4-dioxa-7,13-dithia-10-azacyclopentadecane.
1,4,7-Triazacyclononane: A macrocyclic compound with three nitrogen atoms, used in coordination chemistry and catalysis.
Uniqueness
This compound is unique due to its mixed donor atoms (oxygen, sulfur, and nitrogen), which provide a versatile coordination environment for metal ions. This versatility makes it particularly useful in applications requiring selective and stable metal ion complexation.
Propriétés
IUPAC Name |
1,4-dioxa-7,13-dithia-10-azacyclopentadecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S2/c1-7-14-9-5-12-3-4-13-6-10-15-8-2-11-1/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMVWEGRBWZCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCOCCOCCSCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470513 |
Source


|
| Record name | 1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150602-89-4 |
Source


|
| Record name | 1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
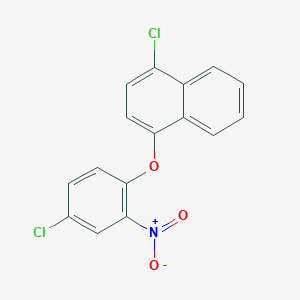
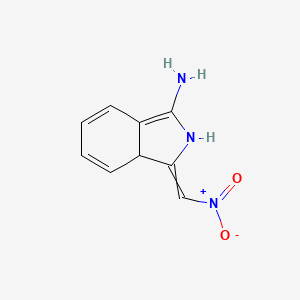
![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
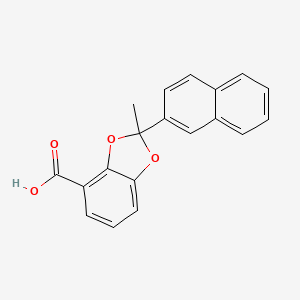
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
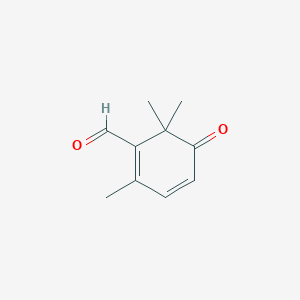
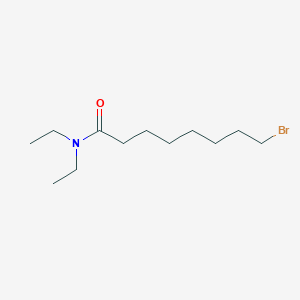

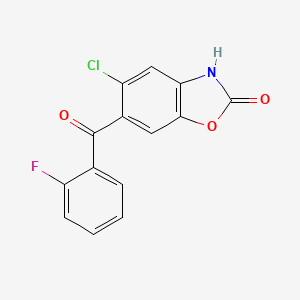


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
